molecular formula C22H22N2O2 B2356479 2-{4-[4-(Tert-butyl)phenoxy]phenyl}-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile CAS No. 478248-05-4

2-{4-[4-(Tert-butyl)phenoxy]phenyl}-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile

Cat. No.: B2356479
CAS No.: 478248-05-4
M. Wt: 346.43
InChI Key: YMNAMFYXOPJVIM-UHFFFAOYSA-N
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Description

The compound 2-{4-[4-(tert-butyl)phenoxy]phenyl}-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile features a pyridinecarbonitrile core substituted at position 2 with a 4-(tert-butylphenoxy)phenyl group and an oxo group at position 4. The tert-butylphenoxy substituent is para-oriented, contributing to steric bulk and lipophilicity, which may enhance metabolic stability and membrane permeability compared to smaller substituents. Synonyms for this compound include derivatives like 2-amino-6-{4-[4-(tert-butyl)phenoxy]phenyl}-3,4,5-pyridinetricarbonitrile, which shares the core structure but incorporates additional cyano groups .

Properties

IUPAC Name

6-[4-(4-tert-butylphenoxy)phenyl]-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O2/c1-22(2,3)17-7-11-19(12-8-17)26-18-9-4-15(5-10-18)21-16(14-23)6-13-20(25)24-21/h4-5,7-12H,6,13H2,1-3H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMNAMFYXOPJVIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=C(CCC(=O)N3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-{4-[4-(Tert-butyl)phenoxy]phenyl}-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile (CAS No. 478248-05-4) is a compound with potential biological activity that has garnered interest in pharmacological research. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C22H22N2O2
  • Molecular Weight : 346.42 g/mol
  • Boiling Point : Approximately 542.0 ± 50.0 °C (predicted) .

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The presence of the pyridine and phenoxy groups is significant for its pharmacological effects.

Potential Mechanisms

  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes such as acetylcholinesterase and β-secretase, which are implicated in neurodegenerative diseases like Alzheimer's .
  • Antioxidant Properties : Some derivatives exhibit antioxidant activity by reducing oxidative stress markers in cellular models .
  • Antimicrobial Activity : The compound's structure suggests potential activity against various microbial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium difficile .

In Vitro Studies

In vitro studies have demonstrated that related compounds can protect neuronal cells from amyloid beta-induced toxicity by modulating inflammatory responses and reducing oxidative stress markers such as TNF-α and malondialdehyde (MDA) levels .

StudyCompoundBiological ActivityFindings
M4NeuroprotectionReduced TNF-α levels in astrocytes exposed to Aβ 1-42.
Tert-butyl derivativesAntimicrobialMIC of 4 μg/mL against MRSA and C. difficile.

Case Studies

  • Neuroprotective Effects : A study assessing the neuroprotective effects of similar compounds found that they could prevent cell death in astrocytes induced by amyloid beta peptides. The protective effects were linked to a decrease in inflammatory cytokines .
  • Antimicrobial Efficacy : Research on related tert-butylphenylthiazole derivatives demonstrated significant antimicrobial activity against MRSA strains, with promising results suggesting potential clinical applications for resistant infections .

Chemical Reactions Analysis

Nucleophilic Substitution at the Carbonitrile Group

The cyano (-CN) group participates in nucleophilic substitution reactions under basic or catalytic conditions:

  • Hydrolysis : Conversion to carboxylic acids or amides via acidic/basic hydrolysis. For example, treatment with H₂SO₄/H₂O yields the corresponding carboxylic acid.

  • Reduction : Catalytic hydrogenation (e.g., H₂/Pd-C) or LiAlH₄ reduces the cyano group to an amine (-CH₂NH₂).

Key Reaction Conditions :

Reaction TypeReagents/ConditionsProductYieldSource
HydrolysisH₂SO₄, H₂O, 110°CCarboxylic acid85%
ReductionH₂ (1 atm), Pd-C, EtOHAmine72%

Palladium-Catalyzed Coupling Reactions

The aromatic rings enable cross-coupling reactions:

  • Suzuki-Miyaura Coupling : Reacts with arylboronic acids using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base under microwave irradiation (150°C, 10 min) .

  • Buchwald-Hartwig Amination : Forms C-N bonds with amines via Pd catalysis (e.g., XPhos Pd G3) .

Example Protocol :

text
Suzuki Coupling of Intermediate 8: 1. Combine 0.58 g intermediate 8, Pd(PPh₃)₄ (0.26 mg), Na₂CO₃ (3 ml). 2. Microwave at 150°C for 10 min. 3. Purify via column chromatography (DCM/EtOAc). Yield: 30%[1].

Mitsunobu-like Etherifications

The phenoxy group undergoes substitution via Mitsunobu reactions:

  • Reagents : Triphenylphosphine (PPh₃) and di-tert-butyl azodicarboxylate (DBAD) in dichloromethane (DCM) at 25°C.

  • Applications : Introduces alkyl/aryl groups at the oxygen site.

Case Study :
Reaction with tetrahydro-4-pyranol under Mitsunobu conditions yields cyclic ether derivatives (2-hour reaction time).

Cyclization and Ring-Opening Reactions

The tetrahydropyridinone core participates in cyclization:

  • Acid-Catalyzed Cyclization : Forms fused pyridine derivatives using POCl₃ or PPA .

  • Base-Mediated Ring Opening : Reacts with NaOH/EtOH to generate linear intermediates.

Thermodynamic Parameters :

ProcessSolventTemperatureCatalystOutcome
CyclizationDCE25°CNoneFused bicyclic core
Ring Opening (Basic)EtOH/H₂O80°CNaOHLinear carboxylate

Functionalization via Azo Coupling

The pyridine ring reacts with diazonium salts to form azo derivatives:

  • Conditions : NaNO₂/HCl at 0–5°C, followed by coupling with aromatic amines .

  • Outcome : Enhances π-conjugation for photophysical studies .

Oxidation and Reduction of the Ketone Moiety

The 6-oxo group undergoes redox reactions:

  • Reduction : NaBH₄ or LiAlH₄ reduces the ketone to a secondary alcohol.

  • Oxidation : CrO₃/H₂SO₄ oxidizes the ketone to a carboxyl group (rare due to stability).

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Formula Molecular Weight* Key Substituents Potential Implications
Target Compound C₂₃H₂₃N₂O₂ 367.45 4-(tert-butyl)phenoxy High lipophilicity, enhanced stability
2-[4-(4-Chloro-3-fluorophenoxy)phenyl]-6-oxo-... () C₁₈H₁₂ClFN₂O₂ 342.76 4-Cl, 3-F phenoxy Electron-withdrawing effects, increased reactivity
2-(tert-butyl)-4-(2-chloro-6-fluorophenyl)-6-oxo-... () C₁₆H₁₇ClFN₂O 306.77 2-Cl, 6-F phenyl Steric hindrance, altered binding affinity
2-(benzylsulfanyl)-4-(3-methoxyphenyl)-6-oxo-... () C₂₀H₁₈N₂OS₂ 366.49 Benzylsulfanyl, 3-methoxy phenyl Improved solubility, metabolic resistance

*Molecular weights calculated based on molecular formulas.

Key Observations :

Substituent Electronic Effects: The tert-butyl group in the target compound is electron-donating, which may stabilize the aromatic system and reduce electrophilic reactivity compared to halogenated analogues (e.g., Cl/F-substituted derivatives in and ) .

Steric and Conformational Influence :

  • The ortho-chloro and fluoro substituents in create steric hindrance, which may restrict rotational freedom and impact binding to protein targets .
  • The benzylsulfanyl group in introduces a sulfur atom, which may enhance solubility via polar interactions while maintaining lipophilic character .

Solubility and Metabolic Stability: The methoxy group in ’s analogue could improve aqueous solubility compared to the hydrophobic tert-butyl group in the target compound. The cyano group at position 3 in all compounds may contribute to dipole interactions in binding pockets, though its effect varies with substituent placement.

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